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Cat. No.: B15600903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
O-Desmethyl Quinidine, also known as 6'-hydroxycinchonine, is a primary active metabolite

of the well-known antiarrhythmic drug, quinidine.[1][2] As a compound of significant interest in

pharmacology and drug development, a thorough understanding of its basic properties is

essential for researchers. This technical guide provides a comprehensive overview of the core

physicochemical and pharmacological characteristics of O-Desmethyl Quinidine, detailed

experimental protocols, and visualizations of its mechanism of action.

Physicochemical Properties
O-Desmethyl Quinidine is a derivative of the cinchona alkaloid, quinidine, where the methoxy

group at the 6' position of the quinoline ring is replaced by a hydroxyl group. This structural

modification results in a more polar compound compared to its parent drug.[3]

Table 1: Physicochemical Properties of O-Desmethyl
Quinidine
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Property Value Source(s)

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-

azabicyclo[2.2.2]octan-2-yl]-(6-

hydroxyquinolin-4-yl)methanol

Synonyms
6'-Hydroxycinchonine,

Cupreidine

CAS Number 70877-75-7

Molecular Formula C₁₉H₂₂N₂O₂

Molecular Weight 310.39 g/mol

Appearance White to yellow solid

Melting Point 186-190 °C

pKa (Predicted) 8.82 ± 0.40

Solubility
DMSO (Slightly), Ethanol

(Slightly), Methanol (Slightly)

Pharmacological Properties
O-Desmethyl Quinidine exhibits antiarrhythmic properties, similar to its parent compound,

quinidine. Its primary mechanism of action involves the modulation of cardiac ion channels,

which alters the electrophysiological properties of cardiomyocytes.

Mechanism of Action
The antiarrhythmic effects of O-Desmethyl Quinidine are primarily attributed to its ability to

block key ion channels involved in the cardiac action potential. Like quinidine, it is known to

affect both sodium and potassium channels.

O-Desmethyl Quinidine is expected to block the fast inward sodium current (I_Na), which is

responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action

would decrease the maximum upstroke velocity (Vmax) of the action potential, thereby slowing

conduction in the heart. While specific IC50 values for O-Desmethyl Quinidine on Nav1.5 are
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not readily available in the cited literature, its parent compound, quinidine, has a reported IC50

of 28.9 ± 2.2 μM for peak Nav1.5 current.[4]

A crucial aspect of the pharmacological profile of O-Desmethyl Quinidine and its parent

compound is the blockade of potassium channels, particularly the rapid component of the

delayed rectifier potassium current (I_Kr), which is encoded by the hERG gene.[5] Inhibition of

this current prolongs the repolarization phase (Phase 3) of the action potential, leading to an

increase in the action potential duration (APD) and a prolongation of the QT interval on an

electrocardiogram. The IC50 value for quinidine's blockade of the hERG channel is reported to

be 0.41 ± 0.04 μM.[5] The effects of O-Desmethyl Quinidine are expected to be qualitatively

similar.

Pharmacokinetics
A comparative pharmacokinetic study in rabbits revealed that O-Desmethyl Quinidine has a

shorter terminal half-life (65.4 ± 34.4 min) compared to quinidine (132.4 ± 27.1 min).[2] The

volume of distribution of the metabolite was also found to be approximately half that of

quinidine, suggesting less extensive tissue distribution, which is consistent with its increased

polarity.[2][3] Total body clearance was similar for both compounds.[2]

Table 2: Pharmacological Data
Parameter Compound Value

Species/Syste
m

Source(s)

IC50 (Nav1.5

Peak Current)
Quinidine 28.9 ± 2.2 μM HEK293 cells [4]

IC50

(hERG/I_Kr)
Quinidine 0.41 ± 0.04 μM HEK293 cells [5]

Terminal Half-life
O-Desmethyl

Quinidine
65.4 ± 34.4 min Rabbit [2]

Terminal Half-life Quinidine 132.4 ± 27.1 min Rabbit [2]

Experimental Protocols
Synthesis and Purification of O-Desmethyl Quinidine
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A common method for the preparation of O-Desmethyl Quinidine (6'-hydroxycinchonine)

involves the O-demethylation of quinidine. While a detailed, step-by-step protocol for this

specific transformation was not found in the provided search results, a general approach can

be outlined based on standard organic chemistry procedures. One potential route is the

oxidation of quinine to quinidinone, followed by reduction.[6]

General Synthetic Approach:

Oxidation of Quinine: Quinine can be oxidized to quininone and quinidinone. The separation

of quinidinone can be achieved by crystallization, which drives the equilibrium towards its

formation.[6]

Reduction of Quinidinone: The resulting quinidinone can then be reduced to quinidine using

a reducing agent such as an aluminum hydride in the presence of an organic heterocyclic

base.[6]

O-Demethylation: The quinidine would then undergo O-demethylation to yield O-Desmethyl
Quinidine. This can often be achieved using strong acids or Lewis acids.

Purification:

Purification of the final product would typically involve chromatographic techniques.

Supercritical Fluid Chromatography (SFC) has been shown to be an effective method for the

separation of Cinchona alkaloids.[7] A typical SFC method might utilize a stationary phase like

Torus DEA and a mobile phase consisting of CO₂, acetonitrile, methanol, and diethylamine.[7]

High-Performance Liquid Chromatography (HPLC) would also be a standard method for

purification and analysis.

In Vitro Assessment of Antiarrhythmic Activity: Patch-
Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for investigating the effects of

compounds on ion channels.[8][9]

Objective: To determine the inhibitory effects of O-Desmethyl Quinidine on cardiac sodium

(Nav1.5) and potassium (hERG) channels expressed in a suitable cell line (e.g., HEK293 cells).
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Materials:

HEK293 cells stably expressing the ion channel of interest (Nav1.5 or hERG).

External (extracellular) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂,

10 HEPES, 10 Glucose; pH adjusted to 7.4).[10]

Internal (pipette) solution (e.g., containing in mM: 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10

EGTA; pH adjusted to 7.2).[10]

O-Desmethyl Quinidine stock solution (e.g., 10 mM in DMSO).

Patch-clamp amplifier, digitizer, and data acquisition software.

Microscope and micromanipulators.

Borosilicate glass capillaries for pipette pulling.

Procedure:

Cell Preparation: Culture and plate the cells on glass coverslips prior to the experiment.[10]

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-4 MΩ

when filled with the internal solution.[10]

Recording:

Transfer a coverslip with cells to the recording chamber on the microscope stage and

perfuse with the external solution.

Establish a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell

membrane.

Rupture the membrane patch to achieve the whole-cell configuration.[10]

Apply specific voltage protocols to elicit the desired ionic currents (e.g., a depolarizing step

to measure peak sodium current or a specific pulse protocol to measure hERG tail

current).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_Quinidine_in_Electrophysiology_Studies.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_Quinidine_in_Electrophysiology_Studies.pdf
https://www.benchchem.com/product/b15600903?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_Quinidine_in_Electrophysiology_Studies.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_Quinidine_in_Electrophysiology_Studies.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_Quinidine_in_Electrophysiology_Studies.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After obtaining a stable baseline recording, perfuse the cell with external solution

containing various concentrations of O-Desmethyl Quinidine.

Record the changes in the ionic currents at each concentration until a steady-state effect

is observed.[10]

Data Analysis:

Measure the peak current amplitude in the presence and absence of the compound.

Construct concentration-response curves and fit the data to the Hill equation to determine

the IC50 value.[11]

In Vivo Assessment of Antiarrhythmic Activity:
Aconitine-Induced Arrhythmia Model in Mice
This model is a rapid and effective preliminary in vivo screen for antiarrhythmic drugs.[12]

Objective: To evaluate the efficacy of O-Desmethyl Quinidine in preventing or delaying the

onset of aconitine-induced cardiac arrhythmias in mice.

Materials:

Male mice.

Aconitine solution.

O-Desmethyl Quinidine solution.

Saline (control).

Electrocardiogram (ECG) recording equipment.

Procedure:

Animal Groups: Divide the mice into a control group (receiving saline) and a treatment group

(receiving O-Desmethyl Quinidine).
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Drug Administration: Administer O-Desmethyl Quinidine or saline to the respective groups

via an appropriate route (e.g., intraperitoneal injection).

Arrhythmia Induction: After a set pretreatment time, administer aconitine to induce

arrhythmias.

ECG Monitoring: Continuously record the ECG (Lead II) for each animal.

Data Analysis: Determine the time to the onset of initial arrhythmias and ventricular

tachycardia for each animal. Compare the mean times between the control and treatment

groups to assess the antiarrhythmic effect of O-Desmethyl Quinidine. A significant delay in

the onset of arrhythmias in the treated group indicates a protective effect.[12]
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Mechanism of O-Desmethyl Quinidine on Cardiac Ion Channels

Experimental Workflow: In Vitro Patch-Clamp Assay
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Workflow for Patch-Clamp Analysis of O-Desmethyl Quinidine
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Conclusion
O-Desmethyl Quinidine, as an active metabolite of quinidine, presents a significant area of

study for cardiovascular pharmacology. Its distinct physicochemical and pharmacological

properties, particularly its effects on cardiac ion channels, underscore its potential as both a

therapeutic agent and a tool for further research into the mechanisms of cardiac arrhythmias.

The experimental protocols and data presented in this guide offer a foundational resource for

scientists and researchers in the field of drug development. Further investigation to determine

precise IC50 values and to explore its full range of biological activities is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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